molecular formula C8H2ClFN2O4 B15324239 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione

4-Chloro-7-fluoro-5-nitroindoline-2,3-dione

Cat. No.: B15324239
M. Wt: 244.56 g/mol
InChI Key: YOLBAEPPDPLXSB-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-5-nitroindoline-2,3-dione (CAS 1154906-59-8) is a multifunctional isatin derivative of significant interest in medicinal chemistry research. This compound serves as a versatile synthetic intermediate, particularly in the construction of complex heterocyclic systems. Its molecular structure, characterized by the presence of chloro, fluoro, and nitro substituents on the isatin core, makes it a valuable precursor for structure-activity relationship (SAR) studies. The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Researchers utilize this and similar derivatives as key building blocks in the synthesis of novel compounds for screening against various biological targets. Specifically, 5-fluoroindoline-2,3-dione derivatives have been employed to create triazole-linked hybrid molecules that demonstrate potent antibacterial and antifungal activities , with some analogs showing efficacy comparable to standard drugs like Fluconazole and Ciprofloxacin . Furthermore, the isatin core is a recognized pharmacophore in several approved chemotherapeutic agents, indicating the potential of this compound in the design and development of anticancer agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H2ClFN2O4

Molecular Weight

244.56 g/mol

IUPAC Name

4-chloro-7-fluoro-5-nitro-1H-indole-2,3-dione

InChI

InChI=1S/C8H2ClFN2O4/c9-5-3(12(15)16)1-2(10)6-4(5)7(13)8(14)11-6/h1H,(H,11,13,14)

InChI Key

YOLBAEPPDPLXSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1F)NC(=O)C2=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione typically involves the nitration of indoline-2,3-dione derivatives followed by halogenation. One common method includes the reaction of indoline-2,3-dione with nitric acid to introduce the nitro group at the 5-position. This is followed by chlorination and fluorination reactions to introduce the chloro and fluoro substituents at the 4- and 7-positions, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and halogenation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro groups participate in nucleophilic displacement:

  • Chloro Substitution : Reacts with amines (e.g., benzylamine) under alkaline conditions (K₂CO₃/DMF, 85°C) to form N-alkylated derivatives .

  • Fluoro Substitution : Less reactive than chloro but can undergo displacement with strong nucleophiles (e.g., Grignard reagents) under heating.

Example :

  • Reaction with 2-chloro-N-(4-fluorobenzyl)acetamide yields 2-(5,5-dimethyl-5'-nitro-2'-oxospiro[ dioxane-2,3'-indolin]-1'-yl)-N-(4-fluorobenzyl)acetamide (75% yield) .

Reduction of Nitro Group

The nitro group (-NO₂) is reduced to an amine (-NH₂) via catalytic hydrogenation:

  • Conditions : H₂ gas, 10% Pd/C catalyst, ethanol solvent, room temperature .

  • Impact : Enhances biological activity by converting the electron-withdrawing nitro group to an electron-donating amine .

Starting MaterialProductCatalystYield
4-Cl-7-F-5-NO₂-indoline-2,3-dione4-Cl-7-F-5-NH₂-indoline-2,3-dionePd/C85%

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles:

  • With Neopentyl Glycol : Forms spirocyclic derivatives under acid catalysis (p-toluenesulfonic acid, cyclohexane, 80°C) .

  • With Thiosemicarbazides : Produces thiazole-fused indoline derivatives via nucleophilic attack at the ketone groups .

Example :

  • Reaction with bis(2-chloroethyl)amine yields 1-((bis(2-chloroethyl)amino)methyl)-5-chloro-7-fluoroindoline-2,3-dione , a potential anticancer agent .

Amidation and Acylation

The ketone groups at positions 2 and 3 react with acyl chlorides or amines:

  • Amidation : Reacts with 4-chloroaniline in acidic conditions (pH 2) to form carboxamide derivatives (65% yield) .

  • Acylation : Treatment with acetyl chloride introduces acetyl groups, enhancing lipophilicity for drug design .

Reaction TypeReagentProductApplication
Amidation4-Cl-C₆H₄NH₂N-(4-chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxamideAnticonvulsant
AcylationAcCl2,3-Diacetyl-4-Cl-7-F-5-NO₂-indolineAntimicrobial

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes electrophilic substitution at activated positions:

  • Nitration : Further nitration at the 6-position using HNO₃/H₂SO₄ (yields <50% due to steric hindrance).

  • Sulfonation : Limited by the deactivating effects of existing substituents.

Key Research Findings

  • Anticancer Activity : Derivatives with spirocyclic or thiazole motifs show IC₅₀ values <10 μM against leukemia cells .

  • Antioxidant Properties : Amide derivatives exhibit DPPH radical scavenging activity comparable to ascorbic acid .

  • Structural Insights : X-ray crystallography confirms steric hindrance from the 5-NO₂ group limits reactivity at adjacent positions .

Scientific Research Applications

4-Chloro-7-fluoro-5-nitroindoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-5-nitroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to target proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-chloro-7-fluoro-5-nitroindoline-2,3-dione, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
This compound 4-Cl, 7-F, 5-NO₂ C₈H₂ClFN₂O₄ 244.45 (calculated) Hypothetical; nitro group enhances electron deficiency N/A
3-Chloro-N-phenyl-phthalimide 3-Cl, N-phenyl C₁₄H₈ClNO₂ 265.67 Monomer for polyimide synthesis
5-Fluoro-7-methylindoline-2,3-dione 5-F, 7-CH₃ C₉H₆FNO₂ 195.15 Structural analog; potential topoisomerase inhibition
7-Chloro-5-fluoroindoline-2,3-dione 7-Cl, 5-F C₈H₃ClFNO₂ 199.57 Solubility: 10 mM in DMSO; research use
4-Chloro-7-methylindoline-2,3-dione 4-Cl, 7-CH₃ C₉H₆ClNO₂ 211.60 Higher lipophilicity (ClogP) vs. piperazine
7-Chloro-4-methyl-5-nitroindoline-2,3-dione 7-Cl, 4-CH₃, 5-NO₂ C₉H₅ClN₂O₄ 240.60 Physicochemical data available

Key Observations :

  • Substituent Position : The position of substituents significantly impacts biological activity. For instance, indoline-2,3-dione derivatives with substitutions at positions 4 and 7 (e.g., 4-Cl, 7-F) exhibit distinct electronic profiles compared to phthalimides (e.g., 3-Cl-N-phenyl-phthalimide), which are used as polymer precursors .
  • Halogen Effects : Chlorine and fluorine at adjacent positions (4 and 7) may synergistically influence steric and electronic properties. For example, 4-chloro-7-methylindoline-2,3-dione shows increased lipophilicity, suggesting that replacing methyl with fluorine (as in the target compound) could balance hydrophobicity and metabolic stability .

Biological Activity

4-Chloro-7-fluoro-5-nitroindoline-2,3-dione is a synthetic organic compound belonging to the indoline derivatives class. Its molecular formula is C15H11ClFNO3C_{15}H_{11}ClFNO_3. The compound features a distinctive structure characterized by a chloro group, a fluoro group, and a nitro group attached to the indoline core. This unique configuration contributes to its significant biological activities, particularly as an inhibitor in various enzymatic pathways.

Chemical Structure

The structural attributes of this compound can be summarized as follows:

FeatureDescription
Molecular FormulaC15H11ClFNO3C_{15}H_{11}ClFNO_3
Core StructureIndoline
Functional GroupsChloro (Cl), Fluoro (F), Nitro (NO2)
ColorVibrant yellow

Enzymatic Inhibition

Research indicates that this compound exhibits substantial inhibition of various enzymes, making it a candidate for therapeutic applications. Notably, its biological activity is enhanced by the presence of electron-withdrawing groups such as the nitro and chloro substituents. These groups increase the electrophilic character of the indoline moiety, facilitating nucleophilic attacks.

Key Findings

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymatic pathways effectively. For instance, studies have indicated its potential as an inhibitor in metabolic pathways relevant to cancer and inflammatory diseases.
  • Binding Affinity : Interaction studies suggest that this compound has notable binding affinities with various biological targets, which may contribute to its therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
5-Nitroindoline-2,3-dioneLacks halogen substituentsExhibits different biological activity profiles
4-Bromo-7-fluoroindoline-2,3-dioneBromine instead of chlorineShows varied reactivity compared to chloro derivative
6-NitroindoleContains a nitro groupUsed primarily in synthetic applications
5-FluorotryptamineFluorinated tryptamine derivativeKnown for neuroactive properties

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound demonstrated significant effectiveness against various bacterial strains. The compound was tested at multiple concentrations, revealing an IC50 value indicating its potency in inhibiting bacterial growth.

Case Study 2: Anti-inflammatory Effects

Another research effort evaluated the anti-inflammatory effects of this compound using in vitro models. Results showed that treatment with this compound led to a marked reduction in pro-inflammatory cytokine production.

Detailed Research Findings

Recent findings highlight the following aspects of this compound's biological activity:

  • Mechanism of Action : The compound acts through competitive inhibition of target enzymes, disrupting their normal function.
  • Therapeutic Applications : Potential applications include development as a therapeutic agent for conditions such as cancer and chronic inflammation.

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